Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332138
InChI: InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3
SMILES:
Molecular Formula: C12H13F3O3
Molecular Weight: 262.22 g/mol

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

CAS No.:

Cat. No.: VC18332138

Molecular Formula: C12H13F3O3

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate -

Specification

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
IUPAC Name ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate
Standard InChI InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3
Standard InChI Key DTTGERNFBCZQPI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O

Introduction

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound characterized by its unique trifluoromethyl substitution on the phenyl ring. This compound has a molecular weight of approximately 260.21 g/mol and is notable for its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug development and other chemical applications.

Synthesis Methods

The synthesis of ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves several steps, which may vary based on specific laboratory conditions and desired yields. Common methods include the esterification of the corresponding carboxylic acid with ethanol, often catalyzed by strong acids such as sulfuric acid under reflux conditions.

Potential Applications

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has potential applications in various fields:

  • Medicinal Chemistry: The compound's unique structure makes it a valuable scaffold for drug design, particularly in developing compounds with enhanced lipophilicity and metabolic stability.

  • Material Science: The trifluoromethyl group can impart specific physical properties to materials, making them suitable for various industrial applications.

Biological Effects and Research Findings

CompoundBiological Activity
Similar Trifluoromethyl CompoundsModulation of enzyme activities, interaction with biological targets

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is distinct from other compounds due to its specific trifluoromethyl substitution on the phenyl ring. For comparison, ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has a trifluorophenyl group, which enhances its biological activity and stability in agrochemical applications.

CompoundUnique Features
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoateTrifluorophenyl group enhances biological activity and stability
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoateTrifluoromethyl group enhances lipophilicity and metabolic stability

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